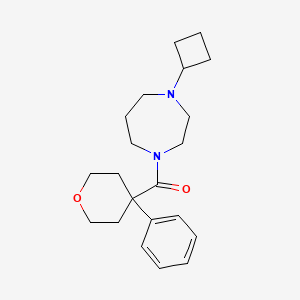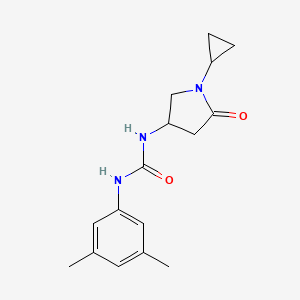
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazoles are one of the important heterocyclic templates for intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They have been extensively utilized as a drug scaffold in medicinal chemistry . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-phenybenzimidazole derivatives can be synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis
The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学的研究の応用
Molecular Structures and Synthetic Approaches
Research has focused on the synthesis and characterization of compounds with structural similarities to "4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one". For instance, compounds incorporating the benzimidazole moiety have been synthesized through various methods, including one-pot condensations and microwave-assisted syntheses. These methods emphasize operational simplicity, convergence, and environmentally benign conditions, highlighting the adaptability of benzimidazole derivatives in chemical synthesis (Bhoi et al., 2016).
Catalytic Activity and Material Applications
Benzimidazole derivatives have been investigated for their catalytic activities in carbon-carbon bond-forming reactions. Novel benzimidazolium salts and their palladium complexes have demonstrated highly efficient routes for the formation of asymmetric biaryl compounds, showcasing the potential of these compounds in facilitating complex organic reactions (Akkoç et al., 2016).
Biological and Pharmacological Activities
While explicitly excluding drug-related uses, it's notable that research into benzimidazole derivatives extends into evaluating their biological activities. Studies have synthesized and tested benzimidazole compounds for various biological activities, including antibacterial and antitubercular properties. The broad spectrum of potential activities underlines the versatility of benzimidazole derivatives in contributing to the development of new therapeutic agents (Manoj N. Bhoi et al., 2016).
Environmental and Material Science Applications
In the realm of material science, benzimidazole derivatives have found applications in the synthesis of novel polymers and materials with exceptional thermal and thermooxidative stability. Such materials could have significant implications for the development of high-performance polymers for various industrial applications (Shujiang Zhang et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-13-7-3-6-10-17(13)22-12-14(11-18(22)23)19-20-15-8-4-5-9-16(15)21-19/h3-10,14H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAGCENQDLIFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


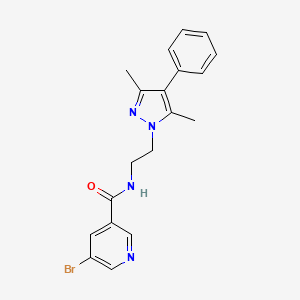
![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)
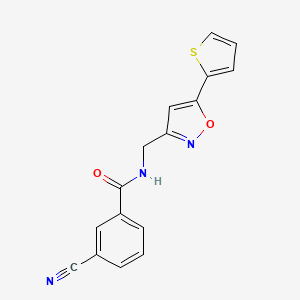
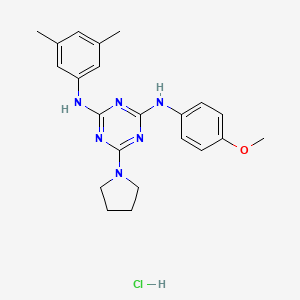
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)
